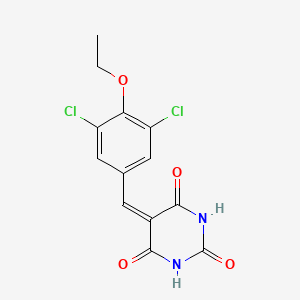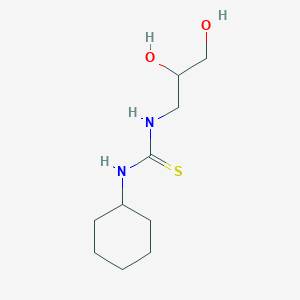
N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea (CDPTU) is a thiourea derivative that has gained significant attention in the field of scientific research due to its potential applications in various biological systems. CDPTU has been synthesized and extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
科学研究应用
N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has been extensively studied for its potential applications in various biological systems. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has also been studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has been studied for its potential applications in treating diabetes and metabolic disorders.
作用机制
The mechanism of action of N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea is not fully understood, but it is believed to act through multiple pathways. N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and LOX enzymes. N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has also been shown to reduce oxidative stress by activating the Nrf2 pathway. Additionally, N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea also has low toxicity and is relatively inexpensive. However, N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has some limitations for laboratory experiments. It has low solubility in water, which can make it difficult to use in some experimental systems. Additionally, N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has not been extensively studied in vivo, which limits its potential applications in animal models.
未来方向
There are several future directions for N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea research. One potential direction is to further investigate the mechanism of action of N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea, particularly its effects on the Nrf2 pathway. Another potential direction is to study the potential applications of N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea could be studied for its potential applications in treating metabolic disorders such as obesity and non-alcoholic fatty liver disease. Overall, N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea has significant potential for further scientific research and may have important applications in various biological systems.
合成方法
N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea can be synthesized by reacting cyclohexyl isothiocyanate with 2,3-dihydroxypropanol in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-cyclohexyl-N'-(2,3-dihydroxypropyl)thiourea as a white crystalline solid with a melting point of 110-112°C.
属性
IUPAC Name |
1-cyclohexyl-3-(2,3-dihydroxypropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c13-7-9(14)6-11-10(15)12-8-4-2-1-3-5-8/h8-9,13-14H,1-7H2,(H2,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJSCEIJVQYYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807738 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Cyclohexyl-3-(2,3-dihydroxypropyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

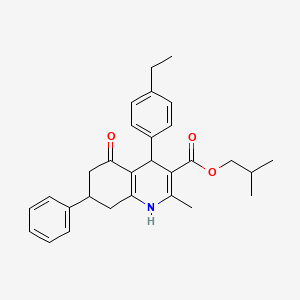
![N~2~-(4-chlorophenyl)-N~1~-isopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5154481.png)
![6-methoxy-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5154489.png)
![3,5-di-tert-butyl-4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5154497.png)
![propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5154511.png)
![4-[3-(2,6-diisopropylphenoxy)propyl]morpholine](/img/structure/B5154516.png)
![3-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5154521.png)
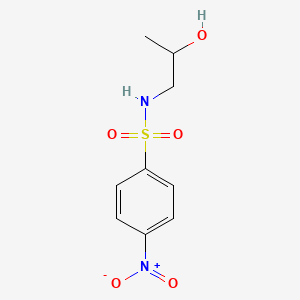
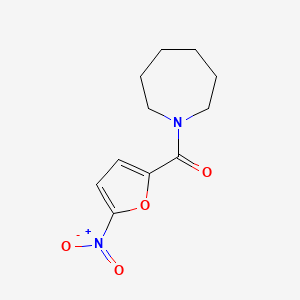
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5154549.png)


![1-(4-bromophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5154560.png)
